molecular formula C11H10ClN5O B14140684 3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol

3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol

Cat. No.: B14140684
M. Wt: 263.68 g/mol
InChI Key: ASYHLWBMSJNFOC-FZSIALSZSA-N
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Description

3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol is an organic compound with the molecular formula C11H10ClN5O This compound is characterized by the presence of a pyrimidine ring substituted with an amino and a chloro group, linked to a phenol group through a hydrazinylidene bridge

Preparation Methods

The synthesis of 3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and 3-hydroxybenzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) in ethanol or methanol as the solvent.

    Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

    Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication and repair, leading to cell death.

Comparison with Similar Compounds

3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinylidene bridge, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10ClN5O

Molecular Weight

263.68 g/mol

IUPAC Name

3-[(E)-[(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C11H10ClN5O/c12-10-9(13)11(15-6-14-10)17-16-5-7-2-1-3-8(18)4-7/h1-6,18H,13H2,(H,14,15,17)/b16-5+

InChI Key

ASYHLWBMSJNFOC-FZSIALSZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC2=C(C(=NC=N2)Cl)N

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC2=C(C(=NC=N2)Cl)N

solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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